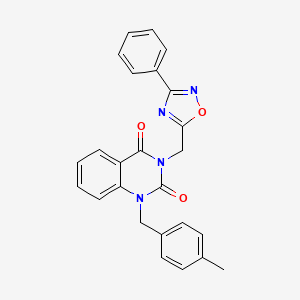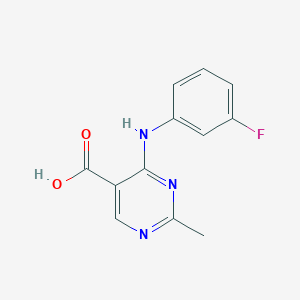
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its complex structure and potential applications in various fields of scientific research. The compound features a quinazoline core substituted with a 4-methylbenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, creating a unique chemical entity with interesting properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursors.
Starting Materials: : Common starting materials include 2-aminobenzamide and 4-methylbenzyl bromide.
Formation of Quinazoline Core: : The quinazoline core can be synthesized via a cyclization reaction of 2-aminobenzamide.
Substitution Reactions: : The quinazoline intermediate is then subjected to nucleophilic substitution with 4-methylbenzyl bromide.
Oxadiazole Introduction:
Industrial Production Methods: Industrial production may utilize high-efficiency reactors and optimized reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors for better control of reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, typically at the phenyl or oxadiazole moieties.
Reduction: : The compound can be reduced, particularly the quinazoline dione structure, which may be reduced to its dihydro derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the aromatic rings.
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ are frequently used.
Substitution: : Halogenation reactions often use reagents like Br₂ or Cl₂ under suitable catalysis.
Oxidation: : The product may include quinazoline N-oxides or oxadiazole N-oxides.
Reduction: : Products could include dihydroquinazoline derivatives.
Substitution: : Depending on the substituents, varied aryl-substituted quinazoline derivatives could be formed.
科学的研究の応用
This compound has significant potential in multiple areas:
Chemistry: : Used as a building block for more complex molecules and materials.
Biology: : May act as a ligand in biochemical studies for enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research.
Industry: : Could be used in the synthesis of specialized polymers or materials with unique electronic properties.
作用機序
The compound's biological activity is primarily due to its ability to interact with specific molecular targets. For example, the quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways.
Molecular Targets and Pathways:Kinase Inhibition: : May inhibit protein kinases, which are crucial in regulating cell functions.
Pathways: : Involvement in MAPK/ERK pathways, which are vital for cell division and differentiation.
類似化合物との比較
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be compared to other quinazoline derivatives such as:
Gefitinib: : Used as an anti-cancer drug, shares the quinazoline core.
Erlotinib: : Another anti-cancer agent with a similar mechanism of action.
Lapatinib: : Targets similar molecular pathways in cancer treatment.
Uniqueness
That’s the rundown on this compound. Fascinating compound with so much potential!
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-28-21-10-6-5-9-20(21)24(30)29(25(28)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJNJQSNBEIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)



![6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2452881.png)

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)
